![molecular formula C41H45O2P B12885165 (1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)
(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a complex organophosphorus compound It features a phosphine oxide group attached to a binaphthyl structure, which is further substituted with mesityloxy and dicyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Mesityloxy Group: The mesityloxy group is introduced via an etherification reaction using mesityl alcohol and a suitable base.
Attachment of the Phosphine Oxide Group: The phosphine oxide group is attached through a reaction with a phosphine precursor, followed by oxidation.
Cyclohexyl Substitution: The final step involves the substitution of cyclohexyl groups onto the phosphorus atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Reduction: The phosphine oxide can be reduced back to phosphine using reducing agents like phenylsilane.
Substitution: The compound can undergo substitution reactions where the mesityloxy or cyclohexyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxide, while reduction yields the original phosphine compound.
Aplicaciones Científicas De Investigación
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide has several scientific research applications:
Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metals.
Pharmaceuticals: It is explored for its potential use in drug development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include transition metals like palladium and rhodium, and the pathways involved are typically those related to catalytic cycles in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A chiral diphosphine ligand used in asymmetric catalysis.
Phosphine Sulfides: These are pentavalent derivatives of organophosphines used as synthetic intermediates.
1,1-Diphosphines: These compounds are used as ligands in homogeneous catalysis.
Uniqueness
(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is unique due to its combination of mesityloxy and dicyclohexyl groups, which provide steric hindrance and electronic properties that enhance its performance as a ligand in catalytic reactions. This makes it particularly effective in reactions requiring high selectivity and stability.
Propiedades
Fórmula molecular |
C41H45O2P |
|---|---|
Peso molecular |
600.8 g/mol |
Nombre IUPAC |
1-(2-dicyclohexylphosphorylnaphthalen-1-yl)-2-(2,4,6-trimethylphenoxy)naphthalene |
InChI |
InChI=1S/C41H45O2P/c1-28-26-29(2)41(30(3)27-28)43-37-24-22-31-14-10-12-20-35(31)39(37)40-36-21-13-11-15-32(36)23-25-38(40)44(42,33-16-6-4-7-17-33)34-18-8-5-9-19-34/h10-15,20-27,33-34H,4-9,16-19H2,1-3H3 |
Clave InChI |
MKHDXLZCYLFLGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



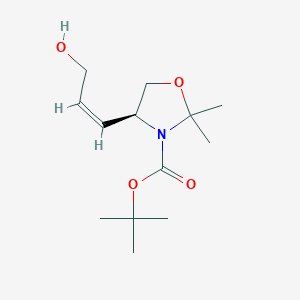
![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
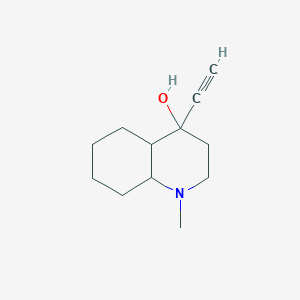
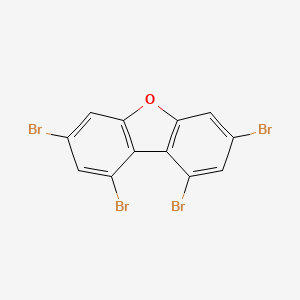
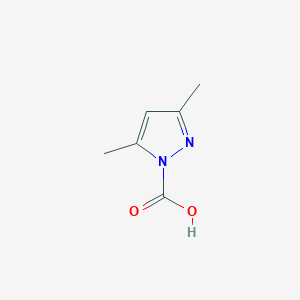
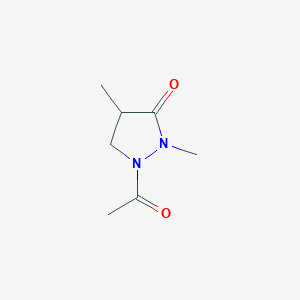
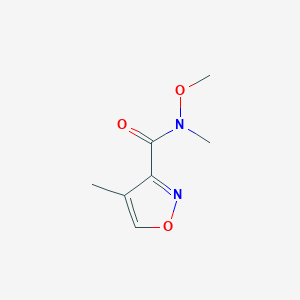


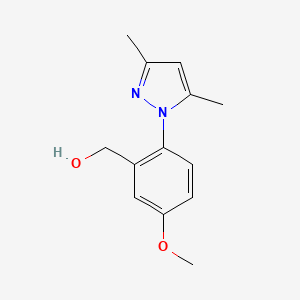
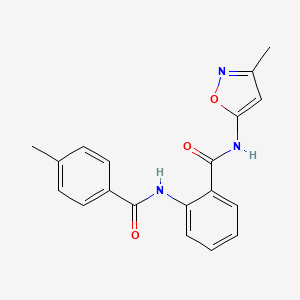
![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)
